Thioflavin T
Overview
Description
Thioflavin T (ThT) is a cationic benzothiazole dye that is typically used to detect amyloid fibrils . It is used in a variety of conditions, including solutions with different pH levels . ThT selectively localizes to amyloid deposits, exhibiting a dramatic increase in fluorescent brightness .
Synthesis Analysis
Thioflavin T (Basic Yellow 1, Methylene yellow, CI 49005, or ThT) is a benzothiazole salt obtained by the methylation of dehydrothiotoluidine with methanol in the presence of hydrochloric acid .
Molecular Structure Analysis
Thioflavin T molecule consists of a benzylamine and a benzothiazole ring connected through a carbon-carbon bond . The molecular structure and infrared absorption and Raman spectra of ThT were calculated within the framework of density functional theory .
Chemical Reactions Analysis
ThT fluorescence changes upon interaction with amyloids may arise from the formation of an excimer with an oblique angle of ∼120 degrees .
Physical And Chemical Properties Analysis
ThT, when excited in the region of the long-wavelength absorption band, fluoresces in the spectral region with a maximum at 478–484 nm . Both acidic and basic pH decrease significantly the intensity of ThT absorption in the visible region and fluorescence emission intensity .
Scientific Research Applications
Thioflavin T: A Comprehensive Analysis of Scientific Research Applications: Thioflavin T (ThT), also known as Thioflavine T, is a benzothiazole dye that has been extensively used in scientific research due to its ability to bind to amyloid fibrils, which are associated with various diseases. Below are detailed sections focusing on unique applications of Thioflavin T in scientific research.
Investigation of Amyloid Formation
ThT has been a staple in the investigation of amyloid formation since 1989. It is particularly valuable for studying the kinetic aspects of fibrillation and associated inhibition mechanisms .
Inhibitory Effects on Fungal Growth
Research has found that ThT possesses strong inhibitory effects on both growth and conidiation of fungi, indicating its potential as an antifungal agent .
Estimation of Plasma Membrane Potential
ThT can be used to estimate the electric plasma membrane potential difference (PMP) via fluorescence changes. It also allows for the actual values to be obtained from the dye’s accumulation, considering important correction factors by its binding to internal cell components .
Fibrillation Kinetics Studies
The ThT assay is extensively used for studying fibrillation kinetics in vitro, with fluorescence lifetime and intensity serving as reporters for the aggregation process .
Monitoring RNA Metabolism
ThT serves as a fluorescence probe for detecting amyloid fibrils and has been utilized for monitoring RNA metabolism at the molecular level .
Mechanism of Action
Thioflavin T (ThT), also known as Basic Yellow 1, Methylene yellow, or CI 49005, is a benzothiazole salt . It is widely used in research, particularly in the study of protein aggregation and amyloid formation .
Target of Action
ThT’s primary targets are misfolded protein aggregates called amyloids . These aggregates are associated with several neurodegenerative diseases, including Alzheimer’s disease . ThT has also been used to investigate the electrophysiology of bacteria .
Mode of Action
ThT interacts with its targets through a process known as binding . When ThT binds to beta sheet-rich structures, such as those in amyloid aggregates, the dye displays enhanced fluorescence and a characteristic red shift of its emission spectrum . This change in fluorescent behavior can be caused by many factors that affect the excited state charge distribution of ThT, including binding to a rigid, highly-ordered nanopocket, and specific chemical interactions between ThT and the nanopocket .
Biochemical Pathways
ThT is involved in the biochemical pathway related to amyloid formation . The dye is used to visualize and quantify the presence of these misfolded protein aggregates . The binding of ThT to these aggregates results in a change in its fluorescence, which can be measured and used to monitor the process of amyloid formation .
Pharmacokinetics
It is known that tht can quickly enter and appear selectively fluorescent inside mammalian cells . This suggests that ThT may have good cell permeability, which could impact its bioavailability.
Result of Action
The binding of ThT to amyloid aggregates results in a significant increase in its fluorescence . This is due to the dye’s interaction with the beta sheet-rich structures of the aggregates . The enhanced fluorescence and characteristic red shift of its emission spectrum upon binding allows for the visualization and quantification of these aggregates .
Action Environment
The action of ThT can be influenced by environmental factors such as pH . Both acidic and basic pH levels can significantly decrease the intensity of ThT’s absorption in the visible region and fluorescence emission intensity . Therefore, the pH of the environment can have a significant impact on the efficacy and stability of ThT .
Safety and Hazards
Future Directions
While planar imaging currently plays a large role in the workup of Cardiac Amyloidosis (CA), PET imaging could play an increasingly important role in the future. The quantitative abilities of novel PET tracers could theoretically allow for the serial monitoring of patients and detection of response to therapy .
properties
IUPAC Name |
4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N2S.ClH/c1-12-5-10-15-16(11-12)20-17(19(15)4)13-6-8-14(9-7-13)18(2)3;/h5-11H,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADVWWSKYZXRGX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)[N+](=C(S2)C3=CC=C(C=C3)N(C)C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883841 | |
Record name | Benzothiazolium, 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2390-54-7, 1326-12-1 | |
Record name | Thioflavin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2390-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thioflavin T | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thioflavin T | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11235 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazolium, 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzothiazolium, 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(dimethylamino)phenyl]-3,6-dimethylbenzothiazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methylated sulfonated primuline base | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOFLAVIN T | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAX9SG0II0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.